3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclohexanol
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclohexanol is an organic compound that features a cyclohexanol moiety bonded to a boron-containing dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclohexanol typically involves the borylation of cyclohexanol derivatives. One common method is the reaction of cyclohexanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various biaryl compounds when used in cross-coupling reactions.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclohexanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs due to its unique reactivity.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclohexanol involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound may interact with specific molecular targets, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclohexanol is unique due to its cyclohexanol moiety, which imparts distinct reactivity and properties compared to other boron-containing compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h9-10,14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFGJICQESIJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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